4-(3-Morpholin-4-ylpropylamino)benzenesulfonamide
Description
4-(3-Morpholin-4-ylpropylamino)benzenesulfonamide is a benzenesulfonamide derivative characterized by a morpholine ring linked to the sulfonamide-bearing benzene core via a three-carbon propylamino chain. The morpholine moiety likely enhances solubility and modulates electronic properties due to its oxygen-containing heterocyclic structure.
Properties
Molecular Formula |
C13H21N3O3S |
|---|---|
Molecular Weight |
299.39 g/mol |
IUPAC Name |
4-(3-morpholin-4-ylpropylamino)benzenesulfonamide |
InChI |
InChI=1S/C13H21N3O3S/c14-20(17,18)13-4-2-12(3-5-13)15-6-1-7-16-8-10-19-11-9-16/h2-5,15H,1,6-11H2,(H2,14,17,18) |
InChI Key |
HMHSQDXUQRAFEG-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCNC2=CC=C(C=C2)S(=O)(=O)N |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The synthesis of 4-(3-Morpholin-4-ylpropylamino)benzenesulfonamide typically involves:
- Introduction of the benzenesulfonamide moiety via sulfonation or sulfonylation reactions.
- Attachment of the 3-morpholin-4-ylpropylamino side chain through nucleophilic substitution or amination reactions.
- Purification and isolation of the final compound.
The key challenges include controlling the regioselectivity of substitution on the benzene ring, managing the reactivity of sulfonyl groups, and ensuring the stability of the morpholine-containing side chain.
Detailed Synthetic Route from β-Phenethylamine Derivatives (Analogous Methodology)
While direct procedures for 4-(3-Morpholin-4-ylpropylamino)benzenesulfonamide are limited, closely related sulfonamide compounds such as 4-(2-aminoethyl)benzenesulfonamide have well-documented synthesis methods that can be adapted.
A typical multi-step process includes:
| Step | Reaction Type | Description | Conditions & Reagents |
|---|---|---|---|
| 1 | Acetylation | β-Phenethylamine is acetylated using acetic anhydride or acetic acid to protect the amine group | Molar ratio β-phenethylamine:acylating agent = 1:1 to 1:1.25; heating under reflux for 3-5 hours |
| 2 | Chlorosulfonation | Introduction of sulfonyl chloride group on the aromatic ring using chlorosulfonic acid | Temperature < 50°C during addition, then 60-70°C for 2-4 hours; auxiliary agents like NaCl or NH4Cl used |
| 3 | Amination | Replacement of sulfonyl chloride with amine group (e.g., morpholinylpropylamine) | Solvents such as dichloromethane or chloroform; reaction at controlled temperature |
| 4 | Hydrolysis | Removal of protecting groups and conversion to sulfonamide | Controlled hydrolysis followed by crystallization and purification |
| 5 | Purification | Refining using solvents such as methanol, ethanol, or water mixtures | Crystallization and solvent extraction to obtain pure compound |
This approach is adapted from the synthesis of 4-(2-aminoethyl)benzenesulfonamide, which shares the sulfonamide core and amine substitution pattern and is described in patent CN106336366A.
Specific Synthesis Considerations for the Morpholinylpropylamino Side Chain
The attachment of the 3-(morpholin-4-yl)propylamino group requires:
- Preparation or availability of the 3-(morpholin-4-yl)propylamine intermediate.
- Nucleophilic substitution on the sulfonyl chloride derivative of the benzenesulfonamide.
A possible synthetic sequence is:
Synthesis of 3-(morpholin-4-yl)propylamine : This can be prepared by reacting morpholine with 3-chloropropylamine or via reductive amination routes.
Formation of 4-(chlorosulfonyl)benzenesulfonamide intermediate : The sulfonyl chloride group is introduced onto the benzene ring via chlorosulfonation.
Nucleophilic substitution reaction : The 3-(morpholin-4-yl)propylamine attacks the sulfonyl chloride intermediate to form the sulfonamide bond.
This method ensures regioselectivity and efficient coupling, as described in analogous sulfonamide synthesis patents.
Summary of Key Preparation Data
| Step | Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Acetylation | β-Phenethylamine + Acetic anhydride, reflux 3-5 h | 85-90 | Protects amine for subsequent steps |
| Chlorosulfonation | Chlorosulfonic acid, 50-70°C, NaCl auxiliary | 80-85 | Introduces sulfonyl chloride group |
| Amination (Nucleophilic substitution) | 3-(Morpholin-4-yl)propylamine, DCM solvent, RT to 60°C | 75-80 | Forms sulfonamide bond |
| Hydrolysis | Controlled aqueous hydrolysis, crystallization | 90 | Removes protecting groups, isolates product |
| Purification | Methanol/ethanol/water solvent system | 95 | Final product purity |
Yields are indicative based on analogous sulfonamide syntheses and may vary with specific conditions.
Chemical Reactions Analysis
4-(3-Morpholin-4-ylpropylamino)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or thiol group using reducing agents like lithium aluminum hydride.
Scientific Research Applications
4-(3-Morpholin-4-ylpropylamino)benzenesulfonamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an anticancer and antimicrobial agent.
Biology: It is used in biological studies to understand its effects on cellular processes and enzyme inhibition.
Mechanism of Action
The mechanism of action of 4-(3-Morpholin-4-ylpropylamino)benzenesulfonamide involves its interaction with molecular targets such as carbonic anhydrase IX. By inhibiting this enzyme, the compound can disrupt the pH regulation in tumor cells, leading to reduced cell proliferation and increased apoptosis. The morpholine ring enhances its binding affinity and solubility, making it more effective in biological systems .
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Substituent Variations on the Propylamino Chain
- 4-((3-Hydrazinyl-3-oxopropyl)amino)benzenesulfonamide (): This compound replaces the morpholine group with a hydrazine-carbonyl (hydrazinyl-3-oxo) moiety. This contrasts with the morpholine derivative, where the tertiary amine and ether oxygen may stabilize interactions with biological targets via hydrogen bonding or dipole interactions .
- 4-(Cyclopropylamino)-N-ethyl-3-((pyridin-4-ylmethyl)amino)benzenesulfonamide (): Here, the propylamino chain is absent, and the structure incorporates a cyclopropylamino group and a pyridinylmethylamino substituent. The pyridine ring introduces aromatic π-π stacking capabilities, which could enhance binding to hydrophobic pockets in enzymes.
Substituent Diversity on the Benzene Ring
- N-[4-(3-Chloro-4-fluorophenylamino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)-2(E)-butenamide (): This derivative features a quinoline core with chloro, fluoro, and cyano substituents. The electron-withdrawing groups (e.g., Cl, F) increase the sulfonamide’s acidity, which may enhance its ability to act as a zinc-binding group in carbonic anhydrase inhibitors.
- 4-Methyl-N-(3-oxo-1-phenyl-propyl)-benzenesulfonamide (): The methyl group on the benzene ring increases lipophilicity, which could improve membrane permeability compared to the unsubstituted morpholine derivative.
Functional Group Additions and Modifications
- 5-(2-Amino-1-hydroxypropyl)-2-methoxybenzenesulfonamide (): The methoxy group at the 2-position is electron-donating, which may reduce sulfonamide acidity and alter binding kinetics. The hydroxypropylamine side chain introduces a secondary alcohol, enabling hydrogen bonding distinct from the morpholine derivative’s ether-oxygen interactions. Such modifications could influence pharmacokinetic properties like metabolic stability .
Comparative Data Table
Implications for Research and Development
The morpholine derivative’s structural simplicity and balanced electronic profile may offer advantages in drug design, particularly where solubility and moderate acidity are critical. However, derivatives with electron-withdrawing groups () or chiral centers () demonstrate how targeted modifications can fine-tune bioactivity.
Biological Activity
4-(3-Morpholin-4-ylpropylamino)benzenesulfonamide, a derivative of benzenesulfonamide, has garnered attention due to its potential biological activities. This compound features a morpholine moiety that enhances its solubility and bioavailability, which is crucial for its interaction with various biological targets. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.
The biological activity of 4-(3-Morpholin-4-ylpropylamino)benzenesulfonamide primarily involves its interaction with specific enzymes and receptors. The sulfonamide group can mimic natural substrates, allowing it to bind effectively to active sites and inhibit enzyme activity. This mechanism is particularly relevant in the context of therapeutic applications such as anti-inflammatory and anticancer treatments.
Key Mechanisms:
- Enzyme Inhibition : The compound acts by inhibiting enzymes involved in various metabolic pathways, potentially leading to reduced proliferation of cancer cells.
- Receptor Modulation : It may also function as a modulator for certain receptors, impacting physiological processes such as hormone signaling.
Biological Activity Overview
The biological activities of 4-(3-Morpholin-4-ylpropylamino)benzenesulfonamide can be categorized into several key areas:
1. Anticancer Activity
Research indicates that compounds with similar structural motifs exhibit significant anticancer properties. For instance, derivatives of benzenesulfonamide have been shown to inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.
2. Anti-inflammatory Effects
Sulfonamide derivatives are known for their anti-inflammatory properties. The presence of the morpholine group may enhance these effects by improving the compound's ability to penetrate cellular membranes and interact with inflammatory mediators.
3. Cardiovascular Effects
Some studies suggest that related compounds influence cardiovascular parameters by modulating calcium channel activity, which could lead to decreased perfusion pressure and coronary resistance in experimental models .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism | Reference |
|---|---|---|
| Anticancer | Enzyme inhibition leading to apoptosis | |
| Anti-inflammatory | Modulation of inflammatory mediators | |
| Cardiovascular | Calcium channel modulation |
Case Study 1: Anticancer Efficacy
A study investigated the effects of various benzenesulfonamide derivatives on cancer cell lines. The results demonstrated that compounds similar to 4-(3-Morpholin-4-ylpropylamino)benzenesulfonamide exhibited IC50 values in the low micromolar range, indicating potent anticancer activity against breast and prostate cancer cells .
Case Study 2: Anti-inflammatory Properties
In a model of induced inflammation, a related sulfonamide was tested for its ability to reduce edema. The results showed a significant reduction in swelling compared to control groups, suggesting that the compound could serve as an effective anti-inflammatory agent .
Research Findings
Recent studies have focused on optimizing the structure of benzenesulfonamide derivatives to enhance their biological activity. Modifications in the sulfonamide group or the introduction of additional functional groups have been shown to improve potency and selectivity against target enzymes or receptors.
Q & A
Q. What are the common synthetic pathways for 4-(3-Morpholin-4-ylpropylamino)benzenesulfonamide, and what intermediates are critical for yield optimization?
The synthesis typically involves multi-step reactions, starting with functionalization of the benzene ring via sulfonylation, followed by coupling of the morpholinylpropylamine group. Key intermediates include 4-aminobenzenesulfonamide and 3-morpholin-4-ylpropanamine. Reaction conditions (e.g., anhydrous solvents, catalysts like DCC for amide coupling) must be tightly controlled to avoid side products. Purification often employs column chromatography or recrystallization .
Q. Which spectroscopic and chromatographic techniques are essential for confirming the structure and purity of this compound?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for verifying the sulfonamide and morpholine moieties. Infrared (IR) spectroscopy confirms functional groups (e.g., S=O stretching at ~1350 cm⁻¹). Mass spectrometry (MS) provides molecular weight validation. High-Performance Liquid Chromatography (HPLC) assesses purity, with retention times calibrated against standards .
Q. What are the typical biological targets of morpholine-containing sulfonamides, and how are inhibitory assays designed?
Morpholine sulfonamides often target enzymes like carbonic anhydrases or tyrosine kinases. Assays involve measuring inhibition kinetics (e.g., IC₅₀ determination) using fluorometric or colorimetric substrates. Controls include enzyme activity baselines and reference inhibitors (e.g., acetazolamide). Assay conditions (pH, temperature, cofactors) are optimized to mimic physiological environments .
Advanced Research Questions
Q. How can computational methods like quantum chemical calculations optimize the synthesis and reactivity of this compound?
Quantum mechanical calculations (e.g., DFT) predict reaction pathways, transition states, and intermediates. For example, ICReDD’s approach combines reaction path searches with experimental validation to identify optimal catalysts and solvents. Computational models also predict regioselectivity in sulfonylation and amine coupling steps, reducing trial-and-error experimentation .
Q. How can researchers resolve contradictions in yield data across studies using statistical Design of Experiments (DOE)?
Factorial design (e.g., 2^k designs) screens variables like temperature, solvent polarity, and stoichiometry. Contradictions arise from unaccounted interactions (e.g., solvent-catalyst incompatibility). Response Surface Methodology (RSM) models nonlinear relationships, while ANOVA identifies significant factors. For example, a Central Composite Design could optimize reaction time and temperature to maximize yield .
Q. What strategies are effective in studying the structure-activity relationship (SAR) of this compound for targeted drug design?
SAR studies involve systematic modifications (e.g., substituting morpholine with piperazine or altering sulfonamide substituents). Biological activity is tested against panels of enzymes or cell lines. Quantitative SAR (QSAR) models correlate electronic (e.g., Hammett constants) or steric parameters with efficacy. Molecular docking simulations predict binding affinities to targets like COX-2 .
Q. How can membrane separation technologies improve purification during scaled-up synthesis?
Nanofiltration or reverse osmosis membranes selectively separate the compound from byproducts based on molecular weight and charge. Process parameters (transmembrane pressure, flow rate) are optimized using CRDC-classified methodologies (RDF2050104). Membrane durability and fouling are mitigated via pre-treatment (e.g., ultrafiltration) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity data for this compound?
Discrepancies may stem from assay variability (e.g., cell line differences) or impurities. Mitigation strategies include:
- Replicating assays under standardized conditions (e.g., ATCC cell lines, controlled passage numbers).
- Cross-validating purity via orthogonal methods (e.g., LC-MS alongside NMR).
- Meta-analysis of published data to identify confounding variables (e.g., solvent used in dissolution) .
Methodological Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
